
4-(2-nitrophenyl)-2-oxobut-3-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-nitrophenyl)-2-oxobut-3-enoic acid is an organic compound that contains a nitro group, a phenyl group, and a butenoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-nitrophenyl)-2-oxobut-3-enoic acid typically involves the nitration of phenylacetic acid followed by further chemical modifications. One common method is the nitration of phenylacetic acid to produce 2-nitrophenylacetic acid, which is then subjected to a series of reactions to introduce the oxobutenoic acid moiety .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration reactions followed by purification and isolation steps. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
4-(2-nitrophenyl)-2-oxobut-3-enoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives, such as hydroxamic acids.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as zinc and ammonium chloride are used for partial reduction.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid and sulfuric acid.
Major Products Formed
Reduction: Reduction of the nitro group can yield anilines, which can further cyclize to form lactams.
Substitution: Substitution reactions can introduce various functional groups onto the phenyl ring, leading to a wide range of derivatives.
科学研究应用
4-(2-nitrophenyl)-2-oxobut-3-enoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of heterocycles and other complex molecules.
Biology: Potential use in the development of enzyme inhibitors and other biologically active compounds.
Medicine: Research into its derivatives for potential therapeutic applications, including anticancer agents.
Industry: Utilized in the production of materials with specific chemical properties.
作用机制
The mechanism of action of 4-(2-nitrophenyl)-2-oxobut-3-enoic acid involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the phenyl and oxobutenoic acid moieties can interact with various enzymes and receptors. These interactions can modulate biological pathways and lead to specific effects .
相似化合物的比较
Similar Compounds
2-nitrophenylacetic acid: Similar structure but lacks the oxobutenoic acid moiety.
4-nitrophenylacetic acid: Contains a nitro group and a phenylacetic acid moiety but differs in the position of the nitro group.
Phenylacetic acid: Lacks the nitro group and oxobutenoic acid moiety.
Uniqueness
Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and industry .
属性
分子式 |
C10H7NO5 |
|---|---|
分子量 |
221.17 g/mol |
IUPAC 名称 |
4-(2-nitrophenyl)-2-oxobut-3-enoic acid |
InChI |
InChI=1S/C10H7NO5/c12-9(10(13)14)6-5-7-3-1-2-4-8(7)11(15)16/h1-6H,(H,13,14) |
InChI 键 |
LRFVOEZZTNHKES-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C=CC(=O)C(=O)O)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


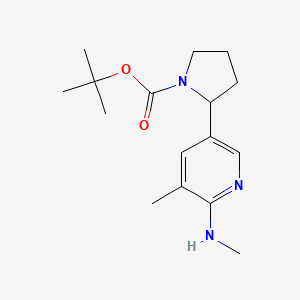
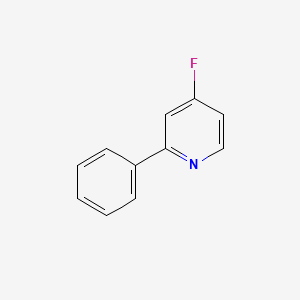

![tert-Butyl N-{[(2R,4S)-4-fluoropyrrolidin-2-yl]methyl}carbamate](/img/structure/B11823410.png)
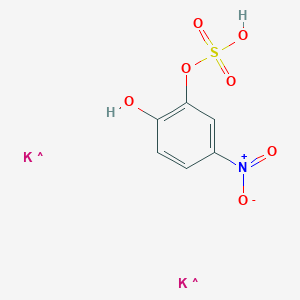
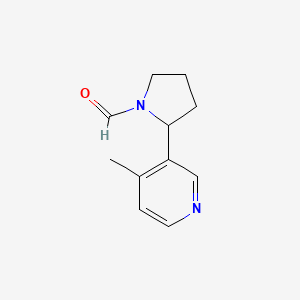
![N'-[(E)-(4-fluorophenyl)methylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B11823427.png)
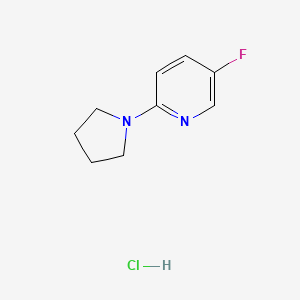

![[2-Fluoro-4-(pyrrolidin-3-yl)phenyl]methanol hydrochloride](/img/structure/B11823436.png)


![N-[3-(4-iodophenyl)oxan-4-yl]propane-2-sulfonamide](/img/structure/B11823447.png)
![2-benzylidene-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-one](/img/structure/B11823466.png)
